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Compound of Interest

Compound Name: N-Allyl-4-chloroaniline

Cat. No.: B079950

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR)
spectral data for N-Allyl-4-chloroaniline, a key intermediate in the synthesis of various
bioactive molecules. This document outlines predicted spectral data, detailed experimental
protocols for data acquisition, and a logical workflow for its synthesis.

Predicted **C NMR Spectral Data

While a publicly available, fully assigned 3C NMR spectrum for N-Allyl-4-chloroaniline is not
readily available, the chemical shifts can be reliably predicted based on the known spectral
data of 4-chloroaniline and the substituent effects of an N-allyl group. The predicted data,
based on analysis of related compounds, is presented in Table 1.

The 13C NMR spectrum of 4-chloroaniline serves as a baseline. In deuterated chloroform
(CDCIs), the aromatic carbons of 4-chloroaniline exhibit signals at approximately 145.17 ppm
(C-1, carbon bearing the amino group), 116.59 ppm (C-2 and C-6, ortho to the amino group),
129.42 ppm (C-3 and C-5, meta to the amino group), and 123.51 ppm (C-4, carbon bearing the
chlorine atom)[1]. The introduction of an allyl group on the nitrogen atom will induce shifts in
these signals and introduce new signals corresponding to the allyl group carbons.

The N-allyl group is expected to cause a slight downfield shift for the ipso-carbon (C-1) and
minor shifts for the other aromatic carbons. The allyl group itself will display three distinct
signals: one for the methylene carbon adjacent to the nitrogen, and two for the vinyl carbons.
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Table 1: Predicted *3C NMR Chemical Shifts for N-Allyl-4-chloroaniline

Predicted Chemical Shift ] o
Carbon Atom . Rationale for Prediction
(9, ppm) in CDCI3

Downfield shift from 4-
C-1 (C-N) ~146-148 chloroaniline (145.17 ppm) due
to N-alkylation.

Slight upfield shift compared to

C-2,C-6 ~113-115 -

4-chloroaniline (116.59 ppm).

Minimal change expected from
C-3,C-5 ~129 -

4-chloroaniline (129.42 ppm).

Minor shift from 4-chloroaniline
C-4 (C-Cl) ~124-126

(123.51 ppm).

Typical range for an N-allyl
C-1' (N-CH-2) ~46-48 yP 9 Y

methylene carbon.

Standard chemical shift for a
C-2' (-CH=) ~134-136 ) ]

substituted vinyl carbon.

Typical chemical shift for a
C-3' (=CHy2) ~117-119

terminal vinyl carbon.

Experimental Protocol for **C NMR Data Acquisition

The following is a detailed methodology for obtaining the 13C NMR spectrum of N-Allyl-4-
chloroaniline, based on standard practices for similar aromatic amines[1][2].

1. Sample Preparation:
o Accurately weigh approximately 20-30 mg of purified N-Allyl-4-chloroaniline.

» Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs).
Tetramethylsilane (TMS) is typically used as an internal standard (O ppm).

2. NMR Spectrometer and Parameters:
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e The spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a
Bruker Avance spectrometer, operating at a 13C frequency of 100 MHz or higher.

e Astandard 5 mm broadband probe is suitable for this analysis.
e The sample temperature should be maintained at 298 K (25 °C).
3. Data Acquisition Parameters:

e Pulse Program: A standard proton-decoupled 3C NMR experiment (e.g., zgpg30 on a Bruker
instrument) should be used.

o Spectral Width: A spectral width of approximately 200-250 ppm is appropriate to cover the
expected chemical shift range.

e Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

o Relaxation Delay: A relaxation delay of 2-5 seconds should be employed to ensure full
relaxation of the carbon nuclei, particularly the quaternary carbons.

e Number of Scans: Depending on the sample concentration and spectrometer sensitivity, 128
to 1024 scans are typically averaged to obtain a good signal-to-noise ratio.

e Proton Decoupling: Broadband proton decoupling (e.g., WALTZ-16) should be applied during
the acquisition to simplify the spectrum to single lines for each carbon.

4. Data Processing:

e The acquired Free Induction Decay (FID) should be Fourier transformed after applying an
exponential line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

e The resulting spectrum should be phased and baseline corrected.

o The chemical shifts should be referenced to the residual solvent peak of CDCIs (6 = 77.16
ppm) or the internal TMS standard (& = 0.00 ppm).

Synthesis Workflow of N-Allyl-4-chloroaniline
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The synthesis of N-Allyl-4-chloroaniline is typically achieved through a nucleophilic
substitution reaction between 4-chloroaniline and an allyl halide, such as allyl bromide, in the
presence of a base. The logical workflow for this synthesis is depicted below.

4-Chloroaniline
Allyl Bromide A
Reaction Mixture

‘

Purification

Aqueous Workup
(e.g., Column Chromatography)

& Extraction

Heating
(Optional)

N-Allyl-4-chloroaniline

Click to download full resolution via product page

Caption: Synthesis workflow for N-Allyl-4-chloroaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b079950#c-nmr-spectral-data-for-n-allyl-4-
chloroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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